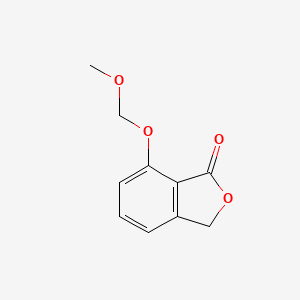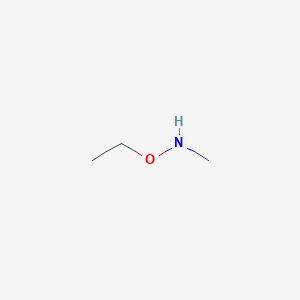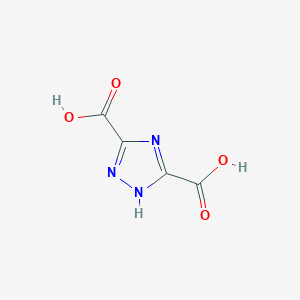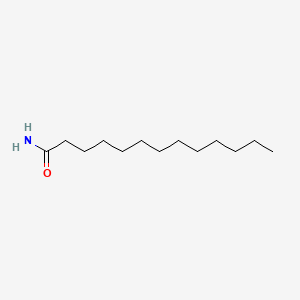
Tridecanamide
説明
Tridecanamide is a fatty amide . It has a molecular formula of C13H27NO and a molecular weight of 213.36 . It is also known by its Chemical Abstracts Service (CAS) number 34778-57-9 .
Synthesis Analysis
While specific synthesis methods for Tridecanamide were not found in the search results, the synthesis of amines, which are related to amides, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .
Molecular Structure Analysis
Tridecanamide has a simple linear structure with a carbonyl group (=O) and an amine group (-NH2) at one end of a long carbon chain . It has 15 heavy atoms, no rings or aromatic rings, 11 rotatable bonds, a Van der Waals molecular volume of 250.61, a topological polar surface area of 43.09, 1 hydrogen bond donor, and 1 hydrogen bond acceptor .
Physical And Chemical Properties Analysis
Tridecanamide has a boiling point of 349.8±10.0 °C and a density of 0.874±0.06 g/cm3 . Its pKa value is predicted to be 16.61±0.40 .
科学的研究の応用
Protein Separation and Analysis
Tridecanamide is used in Tricine–SDS-PAGE, a preferred electrophoretic system for the separation of proteins, especially those smaller than 30 kDa. This method is crucial for hydrophobic proteins and for applications like doubled SDS-PAGE (dSDS-PAGE) and resolution after blue-native and clear-native PAGE. The protocol includes efficient methods for staining and electroblotting, increasing its versatility (Schägger, 2006).
Cholesterol Metabolism Studies
Tritium-labeled compounds, which include tridecanamide derivatives, have been utilized to study cholesterol metabolism in animals. This approach is significant for understanding cholesterol turnover in aortic tissues, especially in experimental models of atherosclerosis (Biggs & Kritchevsky, 1951).
Environmental Impact Assessment
Studies involving tridecanamide derivatives have also been conducted to understand the environmental impact of chemicals like triclosan. These studies focus on the photodegradation of triclosan in water and wastewater, examining by-products such as dibenzodichlorodioxin and their environmental persistence (Mezcúa et al., 2004).
Virus Inactivation Studies
Tridecanamide compounds are used in research on inactivating viruses like SARS-CoV-2 for safe handling in lower-containment laboratories. This research is pivotal for facilitating safe and effective handling of infectious samples (Patterson et al., 2020).
Agricultural Growth Regulation
Compounds related to tridecanamide have been investigated for their role in regulating plant growth, like triacontanol, synthesized by plants and found in most biological materials. These studies explore how such compounds influence crop yields and physiological processes (Ries & Stutte, 1985).
特性
IUPAC Name |
tridecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSGSPAYFRXVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317540 | |
| Record name | Tridecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecanamide | |
CAS RN |
34778-57-9 | |
| Record name | Tridecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34778-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)
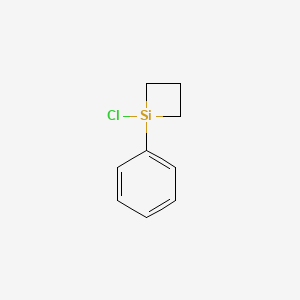
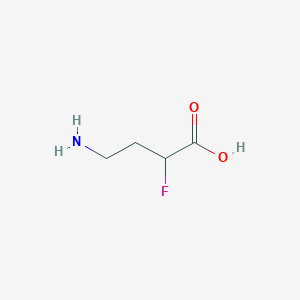


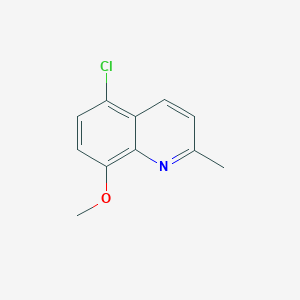

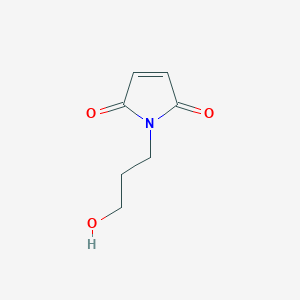
![Diethyl [4-(dimethylamino)benzylidene]malonate](/img/structure/B3189698.png)
